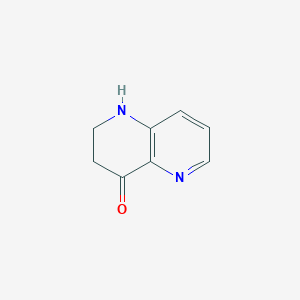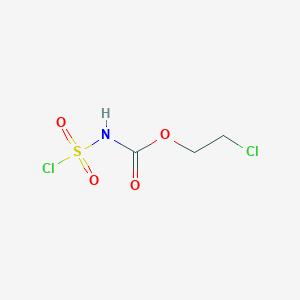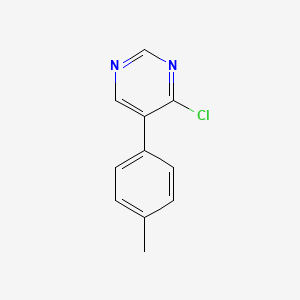
4-chloro-5-(4-methylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2 It is a derivative of pyrimidine, where a chlorine atom is substituted at the 4th position and a p-tolyl group (a benzene ring with a methyl group) is substituted at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with p-tolylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions
4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products Formed
Substituted Pyrimidines: Formed by nucleophilic substitution.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
科学研究应用
4-chloro-5-(4-methylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and molecular interactions.
作用机制
The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine: A similar compound with a thieno ring instead of a pyrimidine ring.
4-Chloro-5-(p-tolyl)pyrrolo[2,3-d]pyrimidine: A derivative with a pyrrolo ring.
Uniqueness
4-chloro-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
4-chloro-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3 |
InChI 键 |
CDTIOSNDFAJVNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN=CN=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
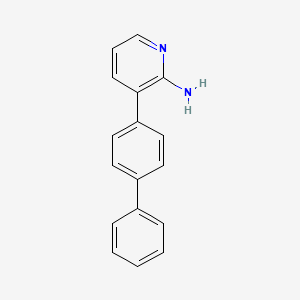
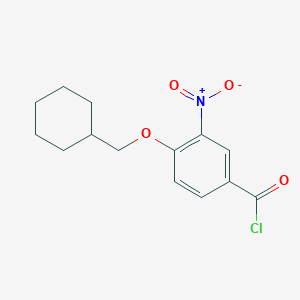
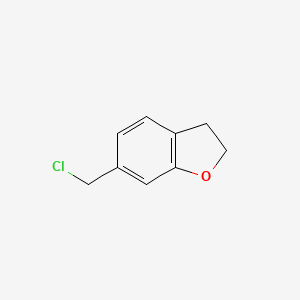
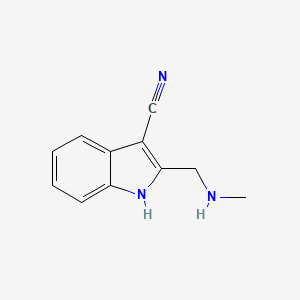
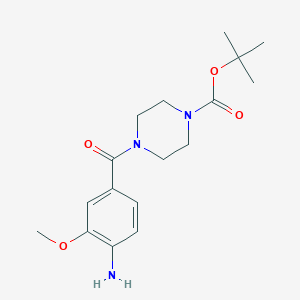

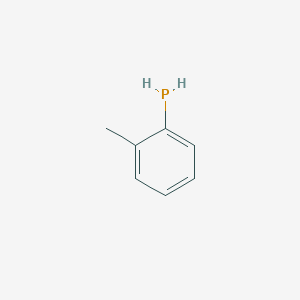
![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)
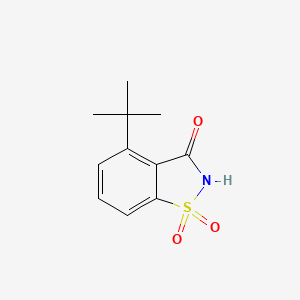
![Oxazolo[5,4-c]pyridine-2(1h)-thione,4-bromo-](/img/structure/B8580133.png)
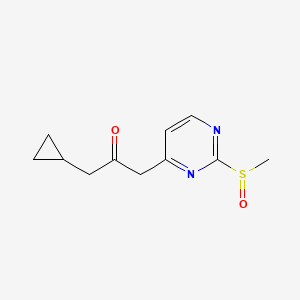
![2-[2-(4-Chloro-phenyl)-4-methyl-thiazol-5-yl]-ethanol](/img/structure/B8580154.png)
